6-methyl-3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
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Description
The compound “6-methyl-3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol” is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline derivatives, including “this compound”, are synthesized through chemical modification of the quinoline nucleus . This approach is commonly used in drug discovery, resulting in improved therapeutic effects .Future Directions
The future directions for research on “6-methyl-3-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, “this compound” could be a potential candidate for such research.
Properties
IUPAC Name |
6-methyl-3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-10-2-3-14-12(8-10)9-13(16(22)19-14)15-20-17(23-21-15)11-4-6-18-7-5-11/h2-9H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGUNQGORRTDRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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